![molecular formula C14H10BrCl2NO2 B3829258 N-(4-bromophenyl)-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B3829258.png)
N-(4-bromophenyl)-2-(2,4-dichlorophenoxy)acetamide
Overview
Description
N-(4-bromophenyl)-2-(2,4-dichlorophenoxy)acetamide is a synthetic compound that has been used in scientific research for a variety of purposes. This compound is also known by the chemical name bromoxynil octanoate and is classified as a herbicide. The purpose of
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-2-(2,4-dichlorophenoxy)acetamide involves the inhibition of photosynthesis in plants. This compound works by inhibiting the activity of photosystem II, which is responsible for the production of oxygen during photosynthesis. As a result, the plant is unable to produce energy and eventually dies.
Biochemical and Physiological Effects:
In addition to its effects on plant physiology, N-(4-bromophenyl)-2-(2,4-dichlorophenoxy)acetamide has also been shown to have biochemical and physiological effects in animals. Specifically, this compound has been shown to have toxic effects on the liver and kidneys, as well as on the reproductive system. Additionally, bromoxynil octanoate has been shown to have mutagenic and carcinogenic properties.
Advantages and Limitations for Lab Experiments
One of the primary advantages of using N-(4-bromophenyl)-2-(2,4-dichlorophenoxy)acetamide in lab experiments is its ability to selectively target plants without affecting other organisms. Additionally, this compound is relatively easy to synthesize and can be obtained in large quantities. However, there are also limitations to using bromoxynil octanoate in lab experiments. Specifically, this compound is highly toxic and must be handled with care. Additionally, its effects on plant physiology may vary depending on the species being studied.
Future Directions
There are several future directions for research related to N-(4-bromophenyl)-2-(2,4-dichlorophenoxy)acetamide. One area of interest is in the development of new herbicides that are more effective and less toxic than bromoxynil octanoate. Additionally, there is a need for further research into the biochemical and physiological effects of this compound in animals, as well as its potential for use as a mutagen or carcinogen. Finally, there is a need for more research into the mechanism of action of N-(4-bromophenyl)-2-(2,4-dichlorophenoxy)acetamide, particularly with regard to its effects on photosynthesis and auxin transport in plants.
Scientific Research Applications
N-(4-bromophenyl)-2-(2,4-dichlorophenoxy)acetamide has been used in scientific research for a variety of purposes. One of the primary applications of this compound is in the study of plant physiology and biochemistry. Specifically, bromoxynil octanoate has been used to investigate the role of auxin transport in plant growth and development.
properties
IUPAC Name |
N-(4-bromophenyl)-2-(2,4-dichlorophenoxy)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrCl2NO2/c15-9-1-4-11(5-2-9)18-14(19)8-20-13-6-3-10(16)7-12(13)17/h1-7H,8H2,(H,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKRQZPIYQMPJNE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)COC2=C(C=C(C=C2)Cl)Cl)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrCl2NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromophenyl)-2-(2,4-dichlorophenoxy)acetamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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